3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid
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Overview
Description
3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a carboxylic acid and a keto group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with diethyl oxalate under acidic conditions to form the intermediate, which is then cyclized to yield the target compound. Another approach involves the use of 2-aminopyridine and glyoxal in the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A similar compound with a fused pyridine-pyrazine ring system but lacking the carboxylic acid and keto groups.
Quinoxaline: Another heterocyclic compound with a similar fused ring system but different functional groups.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring, similar in structure but different in functional groups.
Uniqueness
3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to the presence of both a carboxylic acid and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5,10H,(H,13,14)(H,9,11,12) |
InChI Key |
CYEADIGUQVKRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C(N2)C(=O)O)N=C1 |
Origin of Product |
United States |
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